2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(6-ethyl-2-me thylphenyl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amidation: The final step involves the coupling of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thioether group are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.
4-Methoxyphenethylamine: Utilized in various chemical transformations.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, in particular, provides stability and versatility that are not commonly found in similar compounds.
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O2S/c1-5-16-9-6-8-15(4)20(16)24-19(28)13-30-22-26-25-21(27(22)23)17-10-7-11-18(12-17)29-14(2)3/h6-12,14H,5,13,23H2,1-4H3,(H,24,28) |
InChI Key |
ALUWMMKQASVYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C |
Origin of Product |
United States |
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